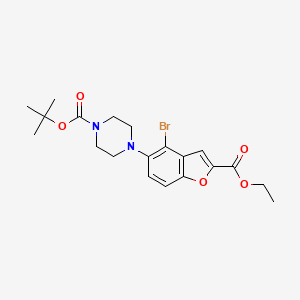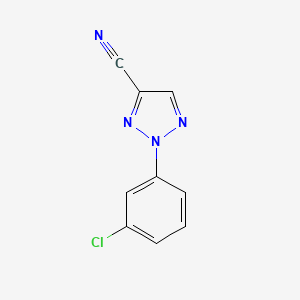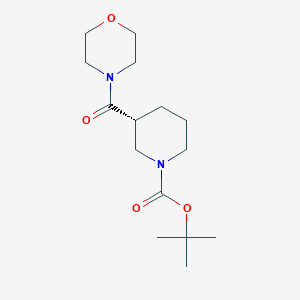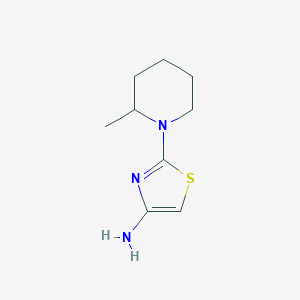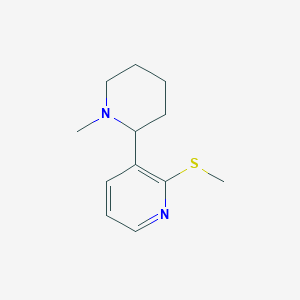
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(2,4-difluorophényl)-2-(pyrrolidin-1-yl)acétique est un composé organique qui présente un groupe difluorophényle et un groupe pyrrolidinyle liés à une partie acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(2,4-difluorophényl)-2-(pyrrolidin-1-yl)acétique implique généralement les étapes suivantes :
Formation de l’intermédiaire difluorophényle : Le matériau de départ, le 2,4-difluorobenzène, subit une réaction d’halogénation pour introduire les atomes de fluor aux positions souhaitées.
Introduction du groupe pyrrolidinyle : L’intermédiaire difluorophényle est ensuite mis à réagir avec la pyrrolidine dans des conditions appropriées, comme en présence d’une base comme l’hydrure de sodium, pour former le dérivé pyrrolidinyle.
Addition d’acide acétique :
Méthodes de production industrielle
La production industrielle de l’acide 2-(2,4-difluorophényl)-2-(pyrrolidin-1-yl)acétique peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur l’évolutivité, la rentabilité et les considérations environnementales. Des techniques telles que la chimie en flux continu et l’utilisation de solvants verts peuvent être utilisées pour améliorer l’efficacité et réduire les déchets.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(2,4-difluorophényl)-2-(pyrrolidin-1-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : Le groupe difluorophényle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L’acide 2-(2,4-difluorophényl)-2-(pyrrolidin-1-yl)acétique a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’intermédiaire pharmaceutique ou ingrédient actif dans le développement de médicaments.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
Applications De Recherche Scientifique
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(2,4-difluorophényl)-2-(pyrrolidin-1-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe difluorophényle peut interagir avec des poches hydrophobes dans les protéines, tandis que le groupe pyrrolidinyle peut former des liaisons hydrogène ou des interactions ioniques. Ces interactions peuvent moduler l’activité des enzymes, des récepteurs ou d’autres biomolécules, conduisant aux effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(2,4-dichlorophényl)-2-(pyrrolidin-1-yl)acétique : Structure similaire, mais avec des atomes de chlore au lieu de fluor.
Acide 2-(2,4-difluorophényl)-2-(morpholin-4-yl)acétique : Contient un cycle morpholine au lieu d’un cycle pyrrolidine.
Unicité
L’acide 2-(2,4-difluorophényl)-2-(pyrrolidin-1-yl)acétique est unique en raison de la présence à la fois de groupes difluorophényle et pyrrolidinyle, qui confèrent des propriétés chimiques et biologiques distinctes. Les atomes de fluor améliorent la stabilité et la lipophilie du composé, tandis que le groupe pyrrolidinyle offre des sites supplémentaires d’interaction avec les cibles biologiques.
Propriétés
Formule moléculaire |
C12H13F2NO2 |
|---|---|
Poids moléculaire |
241.23 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H13F2NO2/c13-8-3-4-9(10(14)7-8)11(12(16)17)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2,(H,16,17) |
Clé InChI |
XDGWWYWJZYCHRR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(C2=C(C=C(C=C2)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


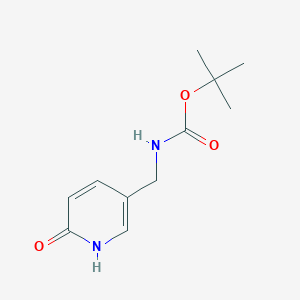
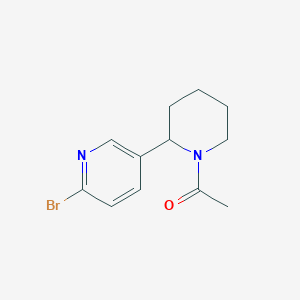

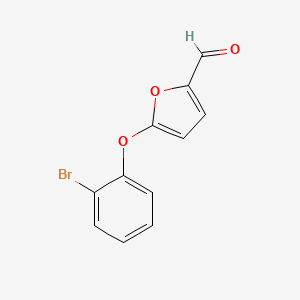
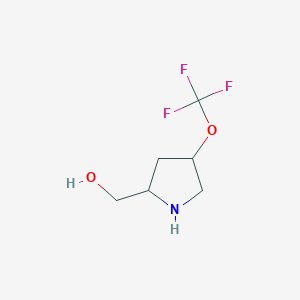
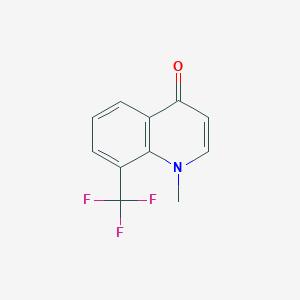
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)
